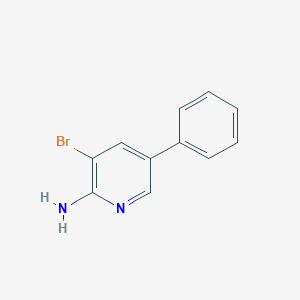![molecular formula C₉H₁₆NO₂ B015300 [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl CAS No. 55738-75-5](/img/structure/B15300.png)
[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl involves various chemical reactions, including hydroxyamination and the Clauson-Kaas procedure. Notable methodologies include the synthesis and structure elucidation of 3-(hydroxycarbamoyl)-2,2,5,5-tetramethyl-2,5-dihydropyrrol-1-oxyl through hydroxyamination (Sen', Shilov, & Golubev, 2008), and the development of a novel six-step synthesis route starting from 2-methylfuran to produce rac-5-(hydroxymethyl)-1-(tetrahydro-2'-oxofur-3'-yl)-1H-pyrrole-2-carboxaldehyde (Hayoz, Aeby, & Neier, 1993).
Molecular Structure Analysis
X-ray analysis and spectroscopic methods play a crucial role in determining the molecular structure of derivatives. The structure of 3-(hydroxycarbamoyl)-2,2,5,5-tetramethyl-2,5-dihydropyrrol-1-oxyl revealed a cis configuration for the hydroxamic acid fragment and a distorted trans position of the carbonyl group (Sen', Shilov, & Golubev, 2008).
Chemical Reactions and Properties
Chemical reactions involving [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl derivatives include hydroxyamination, oxidation, and reactions with acetylene for pyrrole synthesis (Trofimov et al., 1988). These reactions highlight the compound's versatility and reactivity towards different chemical transformations.
Physical Properties Analysis
The physical properties of [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl derivatives, such as solubility, melting points, and crystal structure, can be characterized using spectroscopic methods and X-ray crystallography. The exact physical properties are determined based on the specific derivative and its structural features.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group transformations, are crucial for understanding the compound's behavior in various chemical environments. For instance, methylation of specific nitrogen or hydroxy substituents dramatically reduces the potency of derivatives as inhibitors, indicating the importance of acidic functions on the 1H-pyrrole-2,5-dione nucleus (Rooney et al., 1983).
Applications De Recherche Scientifique
Spin Labeling and Cross-Coupling Reactions
The chemical compound has been utilized in the synthesis of NH2- and SH-specific spin labels through the creation of new 3-substituted-4-iodo-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)oxidanyl compounds. These compounds have shown potential in Sonogashira and Buchwald–Hartwig cross-coupling reactions, leading to the production of paramagnetic β-amino acid ester, pyrroline nitroxide-condensed heterocycles, including a paramagnetic α,α′-dipyridyl ligand and a spin-labeled sulfonamide (Úr et al., 2017).
pH-sensitive Spin Probes
The compound is also integral in the synthesis of pH-sensitive spin probes. A study discussed the synthesis of 2,2,5,5-tetraethylimidazole nitroxides from 3-ethylpent-2-ene. These synthesized nitroxides were more stable compared to 2,2,5,5-tetramethyl analogs and were notably pH sensitive, making them valuable in Electron Paramagnetic Resonance (EPR) applications for probing biological systems (Kirilyuk et al., 2004).
Cathode Material in Organic Radical Batteries
Research on TEMPO-contained polypyrrole derivatives, where the compound is used, highlights its role in developing materials for organic radical batteries. The synthesized polymers demonstrated reversible electrochemical properties, suggesting the compound's significance in enhancing energy storage technologies (Xu et al., 2014).
Chemical Synthesis and Structural Analysis
The compound has been employed in hydroxyamination reactions leading to novel structures like 3-(hydroxycarbamoyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-oxyl. The study provided insights into the stereochemistry and structural characteristics of these synthesized compounds, which could be fundamental in developing new chemicals or drugs (Sen', Shilov & Golubev, 2008).
Propriétés
Numéro CAS |
55738-75-5 |
|---|---|
Nom du produit |
[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl |
Formule moléculaire |
C₉H₁₆NO₂ |
Poids moléculaire |
170.23 g/mol |
InChI |
InChI=1S/C9H16NO2/c1-8(2)5-7(6-11)9(3,4)10(8)12/h5,11H,6H2,1-4H3 |
Clé InChI |
NCMGONIKCPXQRB-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(N1[O])(C)C)CO)C |
SMILES canonique |
CC1(C=C(C(N1[O])(C)C)CO)C |
Synonymes |
2,5-dihydro-3-(hydroxymethyl)-2,2,5,5-tetramethyl-1H-Pyrrol-1-yloxy; 3-Hydroxymethyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy; 3-Hydroxymethyl-2,2,5,5-tetramethylpyrrolin-1-oxyl; 3-Hydroxymethyl-2,2,5,5-tetramethylpyrroline-N-oxyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



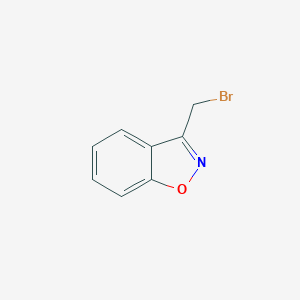
![3-Methylbenzo[d]isoxazole](/img/structure/B15219.png)
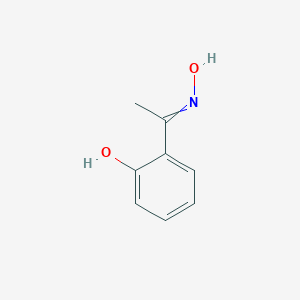
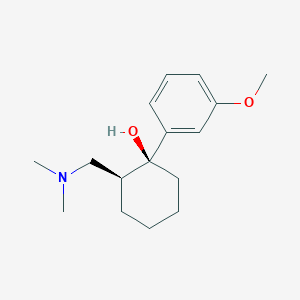
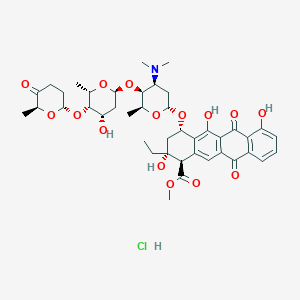
![[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate](/img/structure/B15228.png)
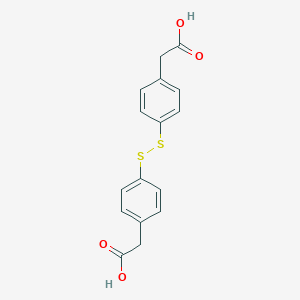
![[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B15232.png)
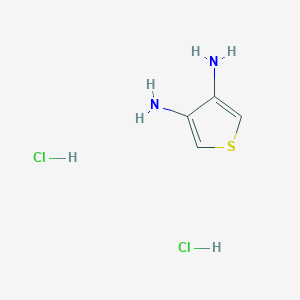
![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethanol](/img/structure/B15240.png)
![(2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B15242.png)
![1,2-Dichloro-4-[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene](/img/structure/B15243.png)
![2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B15246.png)
